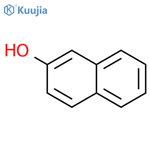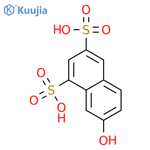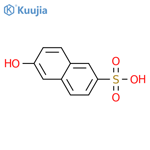- Preparation of 2-amino-3,6,8-naphthalene trisulfonic acid, China, , ,
Cas no 148-75-4 (3-hydroxynaphthalene-2,7-disulphonic acid)

3-hydroxynaphthalene-2,7-disulphonic acid 化学的及び物理的性質
名前と識別子
-
- 3-hydroxynaphthalene-2,7-disulphonic acid
- 2-Naphthol-3,6-Disulfonic Acid
- 2-Naphthol disodium sulfonate ( R salt)
- 3-Hydroxy-2,7-naphthalenedisulfonic Acid Sodium Salt
- 3-hydroxynaphthalene-2,7-disulfonic acid
- 2,7-Naphthalenedisulfonic acid,3-hydroxy
- 2-hydroxy-3,6-naphthalenedisulfonate
- 2-hydroxy-3,6-naphthalenedisulfonic acid
- 2-hydroxynaphthalene-3,6-disulfonic acid
- 2-hydroxy-naphthalene-3,6-disulphonic acid
- 2-naphthol-3,6-disulphonic acid
- 3-hydroxy-naphthalene-2,7-disulfonic acid
- EINECS 205-724-2
- Aids018328
- Aids-018328
- 2-Naphtholdisodiumsulfonate
- 3-Hydroxy-2,7-naphthalenedisulfonic acid
- 2,7-Naphthalenedisulfonicacid, 3-hydroxy-
- 2-Hydroxynaphthalene-3,6-disulfonicacid
- 3-Hydroxy-2,7-naphthalenedisulfonic Acid Sodium Salt > 90%
- 148-75-4
- R-Saure
- NS00024872
- DTXSID6045032
- AKOS003233466
- SCHEMBL589951
- UNII-UHI9372R49
- A808807
- R Acid
- Q15726104
- AS-82019
- FT-0613122
- 2,7-Naphthalenedisulfonic acid, 3-hydroxy-
- CHEMBL3306888
- 2-NAPHTHOL-3,6-DISULFONIC ACID [MI]
- UHI9372R49
- 2-naphthol-3,6-disulfonic acid, sodium salt
-
- インチ: 1S/C10H8O7S2/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17)
- InChIKey: USWINTIHFQKJTR-UHFFFAOYSA-N
- ほほえんだ: OS(C1C=CC2C=C(C(=CC=2C=1)S(=O)(O)=O)O)(=O)=O
計算された属性
- せいみつぶんしりょう: 303.97100
- どういたいしつりょう: 303.971
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 527
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 146A^2
- 疎水性パラメータ計算基準値(XlogP): 0.9
- 互変異性体の数: 3
じっけんとくせい
- 密度みつど: 1.7421 (rough estimate)
- ふってん: 415.13°C (rough estimate)
- フラッシュポイント: °Cat760mmHg
- 屈折率: 1.6000 (estimate)
- PSA: 145.73000
- LogP: 3.20040
- ようかいせい: 水とアルコールに可溶であり、エーテルにはほとんど溶解しない。可溶性
3-hydroxynaphthalene-2,7-disulphonic acid セキュリティ情報
3-hydroxynaphthalene-2,7-disulphonic acid 税関データ
- 税関コード:2908999090
- 税関データ:
中国税関コード:
2908999090概要:
290899090他のフェノール類及びフェノールアルコールのハロゲン化誘導体(そのスルホン化/ニトロソ又はニトロソ誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290899090フェノールまたはフェノールアルコールのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
3-hydroxynaphthalene-2,7-disulphonic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H249970-100mg |
3-Hydroxynaphthalene-2,7-disulphonic Acid |
148-75-4 | 100mg |
375.00 | 2021-08-06 | ||
| Aaron | AR006UKF-100g |
2,7-Naphthalenedisulfonicacid, 3-hydroxy- |
148-75-4 | 98% | 100g |
$134.00 | 2023-12-16 | |
| A2B Chem LLC | AD18451-100g |
2,7-Naphthalenedisulfonicacid, 3-hydroxy- |
148-75-4 | 98% | 100g |
$177.00 | 2024-04-20 | |
| TRC | H249970-250mg |
3-Hydroxynaphthalene-2,7-disulphonic Acid |
148-75-4 | 250mg |
750.00 | 2021-08-06 | ||
| TRC | H249970-50mg |
3-Hydroxynaphthalene-2,7-disulphonic Acid |
148-75-4 | 50mg |
225.00 | 2021-08-06 | ||
| Aaron | AR006UKF-25g |
2,7-Naphthalenedisulfonicacid, 3-hydroxy- |
148-75-4 | 98% | 25g |
$53.00 | 2023-12-16 | |
| 1PlusChem | 1P006UC3-100g |
2,7-Naphthalenedisulfonicacid, 3-hydroxy- |
148-75-4 | 98% | 100g |
$163.00 | 2024-06-20 | |
| Aaron | AR006UKF-1g |
2,7-Naphthalenedisulfonicacid, 3-hydroxy- |
148-75-4 | 1g |
$1544.00 | 2025-02-11 | ||
| Aaron | AR006UKF-250mg |
2,7-Naphthalenedisulfonicacid, 3-hydroxy- |
148-75-4 | 250mg |
$621.00 | 2025-02-11 | ||
| Aaron | AR006UKF-50mg |
2,7-Naphthalenedisulfonicacid, 3-hydroxy- |
148-75-4 | 50mg |
$252.00 | 2025-02-11 |
3-hydroxynaphthalene-2,7-disulphonic acid 合成方法
ごうせいかいろ 1
3-hydroxynaphthalene-2,7-disulphonic acid Raw materials
3-hydroxynaphthalene-2,7-disulphonic acid Preparation Products
3-hydroxynaphthalene-2,7-disulphonic acid 関連文献
-
B. Kahr,A. G. Shtukenberg CrystEngComm 2016 18 8988
-
Jürgen Rotzler,Marcel Mayor Chem. Soc. Rev. 2013 42 44
-
Richard F. D'Vries,German E. Gomez,Diego F. Lionello,M. Cecilia Fuertes,Galo J. A. A. Soler-Illia,Javier Ellena RSC Adv. 2016 6 110171
-
Tatsuhiko Fujimoto,Yoshiteru Sakata,Takahiro Kaneda Chem. Commun. 2000 2143
-
Jeffrey R. Bacon,Owen T. Butler,Warren R. L. Cairns,Olga Cavoura,Jennifer M. Cook,Christine M. Davidson,Regina Mertz-Kraus J. Anal. At. Spectrom. 2021 36 10
-
James Merrington,Mark James,Mark Bradley dye. James Merrington Mark James Mark Bradley Chem. Commun. 2002 140
-
E. Hywel Evans,Jason A. Day,Christopher Palmer,W. John Price,Clare M. M. Smith,Julian F. Tyson J. Anal. At. Spectrom. 2007 22 663
-
Wipharat Chuachuad,Julian F. Tyson J. Anal. At. Spectrom. 2005 20 282
-
Jeffrey R. Bacon,Owen T. Butler,Warren R. L. Cairns,Jennifer M. Cook,Christine M. Davidson,Olga Cavoura,Regina Mertz-Kraus J. Anal. At. Spectrom. 2020 35 9
-
Yuliya E. Silina,Tatiana A. Kychmenko,Marcus Koch Anal. Methods 2016 8 45
3-hydroxynaphthalene-2,7-disulphonic acidに関する追加情報
Recent Advances in the Application of 3-Hydroxynaphthalene-2,7-disulphonic Acid (CAS: 148-75-4) in Chemical Biology and Pharmaceutical Research
3-Hydroxynaphthalene-2,7-disulphonic acid (CAS: 148-75-4) is a naphthalene derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This compound, characterized by its hydroxyl and sulphonic acid functional groups, serves as a critical intermediate in the synthesis of dyes, fluorescent probes, and pharmaceutical agents. Recent studies have explored its potential in drug development, particularly in targeting enzyme inhibition and as a scaffold for novel therapeutic agents. This research brief aims to provide an overview of the latest advancements involving this compound, highlighting its role in contemporary scientific investigations.
One of the most notable applications of 3-hydroxynaphthalene-2,7-disulphonic acid is its use as a fluorescent probe in biochemical assays. Researchers have leveraged its strong fluorescence properties to develop sensitive detection methods for biomolecules, such as proteins and nucleic acids. A 2023 study published in the Journal of Chemical Biology demonstrated its efficacy in real-time monitoring of enzymatic reactions, offering a non-invasive approach to study enzyme kinetics. The compound's ability to bind selectively to specific enzyme active sites has also been exploited in the design of enzyme inhibitors, with potential implications for treating metabolic disorders.
In pharmaceutical research, 3-hydroxynaphthalene-2,7-disulphonic acid has been investigated as a precursor for the synthesis of anti-inflammatory and anticancer agents. A recent publication in Bioorganic & Medicinal Chemistry Letters highlighted its role in the development of small-molecule inhibitors targeting inflammatory pathways. The study reported that derivatives of this compound exhibited potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. Furthermore, preliminary in vitro studies suggested that these derivatives could reduce tumor cell proliferation, indicating their potential as anticancer candidates.
Beyond its biological applications, this compound has also found utility in materials science. Its sulphonic acid groups contribute to its solubility in aqueous solutions, making it an attractive candidate for the development of functional materials. For instance, researchers have incorporated 3-hydroxynaphthalene-2,7-disulphonic acid into polymer matrices to create pH-responsive hydrogels. These hydrogels have shown promise in controlled drug delivery systems, where their ability to respond to environmental stimuli enables precise release of therapeutic agents. A 2022 study in Advanced Materials detailed the synthesis and characterization of such hydrogels, underscoring their potential in personalized medicine.
Despite these advancements, challenges remain in the optimization of 3-hydroxynaphthalene-2,7-disulphonic acid-based compounds for clinical use. Issues such as bioavailability, toxicity, and scalability need to be addressed through further research. Recent efforts have focused on structural modifications to enhance the compound's pharmacokinetic properties while retaining its biological activity. Collaborative studies between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into viable therapeutics.
In conclusion, 3-hydroxynaphthalene-2,7-disulphonic acid (CAS: 148-75-4) continues to be a molecule of interest in chemical biology and pharmaceutical research. Its multifunctional nature enables diverse applications, from fluorescent probes to drug candidates, while ongoing studies aim to overcome existing limitations. As research progresses, this compound is expected to play an increasingly prominent role in the development of innovative solutions for biomedical challenges.
148-75-4 (3-hydroxynaphthalene-2,7-disulphonic acid) 関連製品
- 21799-87-1(Potassium 2,5-dihydroxybenzenesulfonate)
- 609-46-1(Benzenesulfonic acid,2-hydroxy-)
- 88-46-0(Benzenesulfonic acid,2,5-dihydroxy-)
- 100307-95-7(L-Alaninamide,N-(2-aminobenzoyl)-L-alanylglycyl-L-leucyl-N-[(4-nitrophenyl)methyl]-)
- 203798-30-5((2S)-3-Methyl-2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic Acid)
- 1216543-26-8(Methyl-d3 Paraben)
- 2228939-50-0((5-bromo-2-methylhexan-3-yl)benzene)
- 222550-64-3(tert-butyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate)
- 1060286-84-1(1-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-3-(thiophen-2-yl)urea)
- 1208925-71-6(1-(4-methoxyphenyl)-2-morpholino-ethanamine;dihydrochloride)






